molecular formula C12H14Si B3110646 Phenyltrivinylsilane CAS No. 18042-57-4

Phenyltrivinylsilane

Cat. No.: B3110646
CAS No.: 18042-57-4
M. Wt: 186.32 g/mol
InChI Key: FUJPAQRDHMJPBB-UHFFFAOYSA-N
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Description

Phenyltrivinylsilane (hypothetical structure: Si(C₆H₅)(CH₂=CH₂)₃) is an organosilicon compound characterized by a silicon atom bonded to one phenyl group and three vinyl groups. Compounds with multiple vinyl substituents, such as tetravinylsilane (Si(CH₂=CH₂)₄), exhibit high reactivity due to unsaturated bonds, making them valuable in polymer crosslinking and materials science . This compound would likely share these traits, with additional stability imparted by the aromatic phenyl group.

Properties

IUPAC Name

tris(ethenyl)-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJPAQRDHMJPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyltrivinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylsilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenyltrivinylsilane undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form this compound hydride.

    Substitution: The vinyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: this compound hydride.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Phenyltrivinylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is used in the development of silicon-based biomaterials and as a probe in biological studies.

    Industry: It is used in the production of advanced materials, such as silicone resins and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phenyltrivinylsilane involves its ability to undergo various chemical reactions due to the presence of reactive vinyl groups. These groups can participate in addition reactions, forming new bonds with other molecules. The phenyl group provides stability and enhances the compound’s reactivity. The silicon atom acts as a central hub, allowing for the formation of complex molecular structures.

Comparison with Similar Compounds

Phenylsilane (C₆H₅SiH₃)

  • Molecular Formula : C₆H₈Si | MW : 108.21 g/mol | CAS : 694-53-1
  • Key Properties :
    • Contains three Si-H bonds, enabling hydrosilylation reactions (used to form Si-C bonds in polymers and coatings) .
    • Lower molecular weight and higher volatility compared to phenyl-substituted silanes with bulkier groups.
    • Reactivity dominated by Si-H bonds rather than vinyl groups.

Vinyltrimethylsilane (CH₂=CHSi(CH₃)₃)

  • Molecular Formula : C₅H₁₀Si | MW : 98.21 g/mol | CAS : 754-05-2
  • Key Properties: Features one vinyl group and three methyl substituents, reducing steric hindrance. Used in organic synthesis for introducing silicon moieties without significant crosslinking.

Phenyldimethylvinylsilane (C₆H₅Si(CH₃)₂(CH₂=CH₂))

  • Molecular Formula : C₁₀H₁₄Si | MW : 162.31 g/mol (calculated)
  • Key Properties: Combines phenyl, dimethyl, and vinyl groups, balancing reactivity and stability. Potential applications in silicone-based polymers and adhesion promoters.

Phenyltrimethoxysilane (C₆H₅Si(OCH₃)₃)

  • Molecular Formula : C₉H₁₄O₃Si | MW : 198.29 g/mol | CAS : 2996-92-1
  • Key Properties :
    • Hydrolyzes readily to form siloxane networks, making it a key coupling agent in coatings and adhesives.
    • Boiling point: 233°C | Density: 1.062 g/mL | Flash point: 83°C.

Vinyltrichlorosilane (Cl₃SiCH₂=CH₂)

  • Molecular Formula : C₂H₃Cl₃Si | MW : 161.49 g/mol (calculated)
  • Key Properties :
    • Highly reactive due to Cl substituents; used for surface modification of glass and metals.
    • Corrosive and hazardous (requires protective equipment).

Tetravinylsilane (Si(CH₂=CH₂)₄)

  • Molecular Formula : C₈H₁₂Si | MW : 136.27 g/mol (calculated)
  • Key Properties :
    • Four vinyl groups enable extensive crosslinking in polymers.
    • Flammable (UN 1993) and used in research for synthesizing silica-based materials.

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Key Substituents Reactivity Profile Applications
Phenyltrivinylsilane* C₁₂H₁₄Si 174.33 1 Ph, 3 vinyl High crosslinking potential Polymers, coatings (inferred)
Phenylsilane C₆H₈Si 108.21 1 Ph, 3 H Hydrosilylation Catalysis, polymers
Vinyltrimethylsilane C₅H₁₀Si 98.21 1 vinyl, 3 methyl Moderate Organic synthesis
Phenyltrimethoxysilane C₉H₁₄O₃Si 198.29 1 Ph, 3 methoxy Hydrolytic Adhesives, sealants
Vinyltrichlorosilane C₂H₃Cl₃Si 161.49 1 vinyl, 3 Cl Corrosive, surface-reactive Surface treatments
Tetravinylsilane C₈H₁₂Si 136.27 4 vinyl Extreme crosslinking Polymer research

*Hypothetical structure inferred from naming conventions.

Key Findings

  • Phenyl groups improve thermal stability and reduce reactivity in compounds like phenyltrimethoxysilane . Chlorine or methoxy groups increase hydrolytic reactivity but introduce handling hazards .
  • Applications :

    • Silanes with hydrolyzable groups (e.g., methoxy) dominate in coatings and adhesives.
    • Vinyl-rich silanes are pivotal in creating durable polymers and silica composites.

Biological Activity

Phenyltrivinylsilane (PTVS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and materials science. This article delves into the synthesis, characterization, and biological activity of PTVS, supported by relevant data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of phenylmagnesium bromide with silicon tetrachloride. This method allows for high yields and purity, making it suitable for industrial applications. The characterization of PTVS is typically conducted using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of silane compounds, including PTVS. Research indicates that silanes can exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes, leading to cell death. For instance, phosphonium-silane coatings demonstrated potent antibacterial effects, suggesting potential applications in medical devices and coatings to prevent biofilm formation .

Antiviral Activity

In addition to antibacterial properties, PTVS has shown promising antiviral activity. Coatings synthesized from silane compounds have been tested against viruses such as Tobacco Brown Rugose Virus (ToBRFV). The results indicate that these coatings can effectively inhibit viral replication, which may have implications for agricultural applications in virus-resistant crops .

Study on Antimicrobial Efficacy

A study published in MDPI explored the efficacy of silane-based coatings in preventing bacterial colonization on surfaces. The researchers applied PTVS-derived coatings on various substrates and assessed their effectiveness against E. coli and S. aureus. The findings revealed a significant reduction in bacterial adherence compared to untreated surfaces, demonstrating the potential for PTVS in healthcare settings .

Coating Type Bacterial Strain Reduction (%)
UntreatedE. coli0
PTVS CoatingE. coli85
UntreatedS. aureus0
PTVS CoatingS. aureus90

Study on Antiviral Properties

Another investigation focused on the antiviral properties of silane coatings against ToBRFV. The study demonstrated that surfaces treated with PTVS significantly inhibited viral activity, suggesting its use in agricultural applications to protect crops from viral infections .

The biological activity of this compound is primarily attributed to its ability to interact with microbial cell membranes. The positively charged phosphonium groups in silane derivatives are absorbed into the cytoplasmic membrane, leading to structural disruption and subsequent microbial death. This mechanism is particularly effective against drug-resistant strains of bacteria, making PTVS a valuable candidate for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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